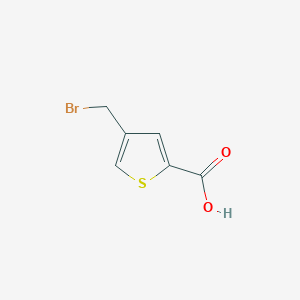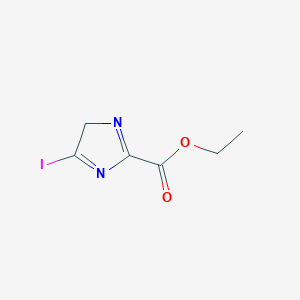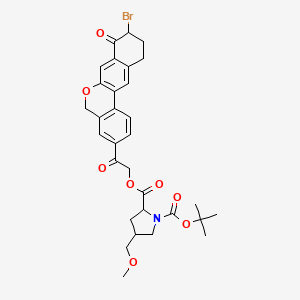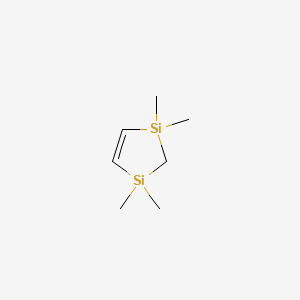
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is a chemical compound with the molecular formula C7H16Si2 and a molecular weight of 156.37 g/mol This compound is characterized by a five-membered ring containing two silicon atoms and four methyl groups attached to the silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyl-1,2-disilacyclobutane with photochemically generated methylene . This reaction typically requires specific conditions such as controlled temperature and light exposure to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of different silicon-hydride compounds.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds. Substitution reactions can result in a wide range of functionalized silicon-containing molecules.
科学研究应用
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials.
Biology: The compound’s unique properties make it a valuable tool in studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in catalysis or material synthesis.
相似化合物的比较
Similar Compounds
- 1,1,3,3-Tetramethyl-4,5-bis(trimethylsilyl)-1,3-disilacyclopent-4-ene
- 1,1,2,2-Tetramethyl-1,2-disilacyclobutane
Uniqueness
1,3-Disilacyclopent-4-ene, 1,1,3,3-tetramethyl- is unique due to its specific ring structure and the presence of two silicon atoms. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
5927-28-6 |
|---|---|
分子式 |
C7H16Si2 |
分子量 |
156.37 g/mol |
IUPAC 名称 |
1,1,3,3-tetramethyl-2H-1,3-disilole |
InChI |
InChI=1S/C7H16Si2/c1-8(2)5-6-9(3,4)7-8/h5-6H,7H2,1-4H3 |
InChI 键 |
OQHZDVQZNCVSCV-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C[Si](C=C1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
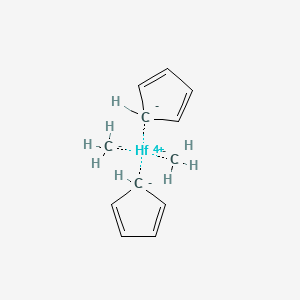

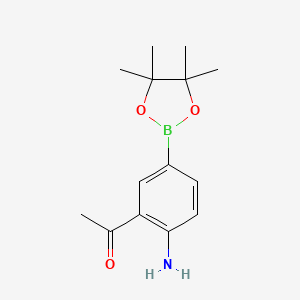
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)
